3,7-Dimethyloctyl valerate

Description

Contextualization within Ester Chemistry

Esters are a significant functional group in organic chemistry, characterized by a carbonyl center bound to two oxygen atoms, one of which is connected to an alkyl or aryl group. libretexts.org They are widely found in nature, contributing to the natural fragrances of fruits and flowers. libretexts.org The general structure of an ester is RCOOR', where R and R' are organic substituents. libretexts.org

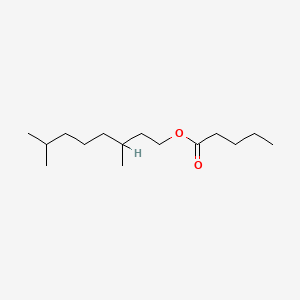

3,7-Dimethyloctyl valerate (B167501), also known as 3,7-dimethyloctyl pentanoate, fits squarely within this chemical class. It is the ester formed from 3,7-dimethyloctanol and valeric acid (pentanoic acid). Its molecular structure, therefore, combines the branched ten-carbon alcohol moiety with the five-carbon carboxylic acid. This combination of a relatively long, branched alcohol and a medium-chain carboxylic acid influences its physical and chemical properties.

Overview of Research Significance and Academic Trajectory

Research into 3,7-Dimethyloctyl valerate and related compounds has been noted in various contexts, including fragrance and flavor science. The structurally similar compound, 3,7-dimethyloctyl acetate (B1210297), is utilized in perfumery for its fresh, rosy, and fruity scent. thegoodscentscompany.comfragranceu.com While specific research on the academic trajectory of this compound is not extensively documented in readily available literature, its potential use as a fragrance agent is suggested by its structural similarity to other commercially relevant esters. thegoodscentscompany.com The exploration of such esters is often driven by the desire to discover new scent profiles and functional ingredients for consumer products.

Furthermore, patent literature indicates the use of the 3,7-dimethyloctyl moiety in the development of various chemical entities, suggesting a broader interest in the properties conferred by this branched alkyl chain. googleapis.comgoogleapis.comgoogleapis.com Research into related molecules, such as N,N′,N″-Tris((S)-3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide, highlights the role of the (S)-3,7-dimethyloctyl group in influencing molecular self-assembly and chirality, pointing to potential applications in materials science. tue.nl

Structural Elucidation and Stereochemical Considerations of this compound

The chemical structure of this compound is key to understanding its properties. Its molecular formula is C15H30O2. The structure consists of a valerate (pentanoate) group attached to a 3,7-dimethyloctyl chain.

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3,7-dimethyloctyl pentanoate |

| CAS Number | 93857-93-3 |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

Data sourced from publicly available chemical databases.

Chiral Centers and Isomeric Forms of this compound

A significant aspect of the structure of this compound is the presence of chiral centers. Chirality arises when a molecule cannot be superimposed on its mirror image. youtube.com In the case of this compound, the carbon atoms at positions 3 and 7 of the octyl chain are potential chiral centers.

The carbon at position 3 is bonded to a hydrogen atom, a methyl group, a C2H5 group, and a C4H8-O-valerate group, making it a chiral center. Similarly, the carbon at position 7 is bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the alkyl chain, also making it a chiral center.

The presence of two chiral centers means that this compound can exist in multiple stereoisomeric forms: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). These different stereoisomers can have distinct biological and sensory properties. The specific stereochemical configuration can be crucial in applications such as fragrance, where enantiomers can have different odors. Patent literature concerning related compounds often specifies the stereochemical configuration, indicating its importance in defining the final properties of the molecule. epo.org

Synthetic Methodologies and Chemical Derivatization of this compound

The synthesis of this compound, an ester valued in the flavor and fragrance industry, can be achieved through various chemical and biochemical routes. These methodologies focus on creating the ester linkage between the alcohol, 3,7-dimethyloctanol, and the carboxylic acid, valeric acid. Research into its synthesis includes traditional laboratory methods, enzymatic biocatalysis, and the generation of related analogs to explore structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93857-93-3 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

3,7-dimethyloctyl pentanoate |

InChI |

InChI=1S/C15H30O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h13-14H,5-12H2,1-4H3 |

InChI Key |

LMPYVHIIYCATHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCCC(C)CCCC(C)C |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 3,7 Dimethyloctyl Valerate Analogues

Proposed Biosynthetic Routes to 3,7-Dimethyloctanol and Valeric Acid Moieties

3,7-Dimethyloctanol Moiety:

The 3,7-dimethyloctanol portion of the ester is a branched-chain alcohol, structurally related to terpenoids. In fungi, the biosynthesis of terpenoid structures originates from the mevalonate (MVA) pathway, which starts with acetyl-CoA. rsc.org This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are sequentially condensed by enzymes called prenyltransferases to form precursors of various lengths, such as geranyl diphosphate (C10) and farnesyl diphosphate (C15). rsc.org

While the direct biosynthesis of 3,7-dimethyloctanol is not extensively detailed, its formation can be inferred from general pathways for branched-chain alcohol synthesis in microorganisms. These pathways often begin with precursors from amino acid biosynthesis. nih.govepa.gov For instance, engineered pathways in microbes have successfully produced branched-chain alcohols by diverting 2-keto acid intermediates from the host's amino acid synthesis routes. epa.gov In fungi, branched-chain amino acids (BCAAs) like leucine and valine are synthesized through a well-characterized pathway. researchgate.net It is plausible that intermediates from these BCAA pathways could be modified through decarboxylation and reduction steps to yield branched-chain alcohols like 3,7-dimethyloctanol. researchgate.net

Valeric Acid Moiety:

Valeric acid, also known as pentanoic acid, is a five-carbon short-chain fatty acid (SCFA). metwarebio.com In nature, it is notably produced by anaerobic bacteria, such as certain Clostridia species, through a process of chain elongation. metwarebio.comhmdb.ca One of the primary microbial biosynthetic routes involves the condensation of ethanol and propionate. metwarebio.com

The pathway proceeds as follows:

Ethanol is oxidized to form acetyl-CoA.

Propionate is activated to propionyl-CoA.

A thiolase enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to create 3-ketopentanoyl-CoA.

This intermediate undergoes a series of reduction reactions, ultimately yielding valeric acid. metwarebio.com

This pathway is analogous to the synthesis of butyrate and is dependent on the availability of substrates like ethanol and propionate in the microbial environment. metwarebio.com Valeric acid can also be found in plants like Valeriana officinalis, from which it derives its name. wikipedia.org

Enzymatic Transformations of Esters in Biological Systems (Non-Human)

Esters are common compounds in various biological systems and are subject to enzymatic transformations that mediate both their synthesis and degradation. These processes are crucial for functions ranging from the production of flavor and fragrance compounds to the detoxification of xenobiotics.

The formation and cleavage of the ester bond in compounds like 3,7-dimethyloctyl valerate (B167501) are primarily catalyzed by a large and diverse group of enzymes known as esterases, which fall under the category of hydrolases. researchgate.net

Hydrolysis: The breakdown, or hydrolysis, of an ester into its constituent alcohol and carboxylic acid is a common metabolic reaction. ucalgary.ca In this process, a water molecule is used to cleave the acyl-oxygen bond of the ester. researchgate.netucoz.com Carboxylesterases (CarEs) are a major group of esterases that play a pivotal role in metabolizing and neutralizing a wide array of toxic compounds, including insecticides and plant-derived toxins. researchgate.net The reaction mechanism for base-catalyzed hydrolysis, known as saponification, involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to release the alcohol and a carboxylate salt. ucalgary.cachemistrysteps.com Acid-catalyzed hydrolysis follows a reversible mechanism, essentially the reverse of Fischer esterification. chemistrysteps.com

Formation (Esterification): While hydrolysis breaks down esters, enzymatic synthesis builds them. In microorganisms, the formation of volatile esters is often catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule (an activated form of a carboxylic acid). This pathway is a primary route for the production of many flavor and aroma esters in yeasts and fungi. Lipases can also catalyze esterification, typically by combining a free fatty acid and an alcohol.

The catalytic activity of many esterases relies on a "catalytic triad" in their active site, commonly composed of serine, histidine, and aspartate/glutamate residues, which facilitates the nucleophilic attack on the ester's carbonyl group. researchgate.net

The metabolic fate of 3,7-dimethyloctyl valerate in non-human model organisms, such as insects and fungi, would likely begin with the hydrolysis of the ester bond, followed by the separate metabolism of the resulting alcohol and acid.

In Insects: Insects possess a robust system of detoxification enzymes, including carboxyl/cholinesterases (CCEs), which are crucial for adapting to chemical stressors from their environment. nih.govelsevier.com These enzymes are known to hydrolyze a wide range of xenobiotics containing ester bonds. nsf.gov

Initial Hydrolysis: Upon exposure, this compound would likely be hydrolyzed by CCEs into 3,7-dimethyloctanol and valeric acid. researchgate.net This initial step increases the polarity of the molecule, preparing it for further metabolism and excretion.

Metabolism of Moieties: The resulting 3,7-dimethyloctanol, a fatty alcohol, could be further oxidized to an aldehyde and then a carboxylic acid. Fatty acids and their derivatives are essential components in insect metabolism, serving as energy sources and precursors for pheromones and waxes. nih.govbucek-lab.org The valeric acid moiety would enter the insect's fatty acid pool and could be metabolized for energy via beta-oxidation or incorporated into other lipids like triacylglycerols for storage. researchgate.netvisserlab.be

In Fungi: Fungi are well-known for their ability to biotransform a vast array of organic compounds, including terpenoids and their derivatives. researchgate.netnih.gov Endophytic fungi, in particular, produce a diverse range of terpenoids. researchgate.net

Initial Hydrolysis: Similar to insects, the first step in fungal metabolism would be the enzymatic hydrolysis of the ester bond by fungal esterases or lipases, yielding 3,7-dimethyloctanol and valeric acid.

Metabolism of Moieties: Fungi extensively metabolize terpenoid structures. The 3,7-dimethyloctanol could undergo various modifications by "tailoring enzymes" such as cytochrome P450 monooxygenases, which often introduce hydroxyl groups (hydroxylation), or dehydrogenases, which can oxidize the alcohol group. nih.govresearchgate.net Valeric acid could be utilized as a carbon source, entering central metabolic pathways like the TCA cycle after being converted to acetyl-CoA through beta-oxidation.

Interactive Data Table: Key Enzymes in Ester Metabolism

| Enzyme Class | Primary Function | Typical Reaction | Substrates | Biological System |

| Carboxylesterases (CCEs/CarEs) | Hydrolysis | Ester + H₂O → Acid + Alcohol | Xenobiotic Esters, Pesticides | Insects, Mammals |

| Alcohol Acyltransferases (AATs) | Ester Synthesis | Acyl-CoA + Alcohol → Ester + CoA | Acyl-CoAs, Alcohols | Microbes (Yeast, Fungi) |

| Lipases | Hydrolysis/Synthesis | Triglyceride ↔ Glycerol + Fatty Acids | Lipids, Esters | General (Microbes, Plants, Animals) |

| Cytochrome P450s | Oxidation (of moiety) | R-H + O₂ → R-OH | Terpenoids, Alcohols | Fungi, Insects, Plants |

Interactive Data Table: Proposed Metabolic Fate of this compound

| Organism | Initial Step | Fate of 3,7-Dimethyloctanol | Fate of Valeric Acid |

| Insects | CCE-mediated hydrolysis | Oxidation to aldehyde/acid; incorporation into waxes or pheromones. | Enters fatty acid pool; beta-oxidation for energy; storage as triacylglycerols. researchgate.net |

| Fungi | Esterase/Lipase-mediated hydrolysis | Hydroxylation by P450s; oxidation by dehydrogenases. researchgate.net | Used as a carbon source; enters TCA cycle via beta-oxidation. |

Advanced Analytical Techniques for Characterization and Quantification of 3,7 Dimethyloctyl Valerate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of esters like 3,7-dimethyloctyl valerate (B167501), enabling their separation from reactants, byproducts, and sample matrices. Gas chromatography and high-performance liquid chromatography are the most prevalent techniques, each offering distinct advantages for ester analysis.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds such as 3,7-dimethyloctyl valerate. restek.com The development of a robust GC method involves the careful selection and optimization of several key parameters to achieve efficient separation and accurate quantification.

Column Selection: The choice of the capillary column's stationary phase is critical. For general ester analysis, non-polar or mid-polarity columns are often employed. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), which separates compounds based on their boiling points. For more complex mixtures or to achieve different selectivity, a polyethylene (B3416737) glycol (Carbowax-type) stationary phase could be used. restek.com

Temperature Programming: An optimized temperature program is crucial for good resolution and reasonable analysis time. A typical program would start at a lower temperature to separate more volatile components, followed by a gradual ramp to a higher temperature to elute the target analyte and any less volatile compounds.

Injector and Detector Parameters: A split/splitless injector is commonly used, with the split ratio adjusted based on the sample concentration. Flame Ionization Detection (FID) is a standard choice for quantification due to its high sensitivity to hydrocarbons and linear response over a wide concentration range.

Hypothetical GC-FID Parameters for this compound Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for less volatile esters or when derivatization is not desirable. aocs.org For a non-chromophoric compound like this compound, which lacks a UV-absorbing group, detection can be a challenge. aocs.org

Mode and Column Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode for ester analysis. A C18 or C8 column would be a suitable choice, separating analytes based on their hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (changing composition) is necessary for more complex samples to ensure adequate separation.

Detection: The primary challenge for analyzing this compound with HPLC is its lack of a UV chromophore. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required. Alternatively, derivatization with a UV-absorbing agent could be performed, but this adds complexity to the sample preparation. aocs.org

Exemplary RP-HPLC Parameters for Ester Analysis:

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

The 3,7-dimethyloctyl moiety of the ester contains two chiral centers at positions 3 and 7. This means that this compound can exist as a mixture of four stereoisomers. Chiral chromatography is a specialized technique used to separate these enantiomers and diastereomers. This is particularly important in fields where stereoisomeric purity is critical.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The choice of the mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving enantiomeric resolution.

Spectroscopic Identification Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the separation data from chromatography.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR experiments would be essential for the unambiguous assignment of the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:

A triplet corresponding to the terminal methyl group of the valerate chain.

Multiplets for the methylene (B1212753) groups of the valerate and dimethyloctyl chains.

A characteristic downfield signal (around 4.0-4.2 ppm) for the -CH₂- protons adjacent to the ester oxygen.

Doublets for the methyl groups at positions 3 and 7 of the octyl chain.

Multiplets for the methine protons at positions 3 and 7.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The most characteristic signal would be the carbonyl carbon of the ester group, appearing significantly downfield (around 170-175 ppm). Other signals would correspond to the various methyl, methylene, and methine carbons of the two alkyl chains.

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Valerate CH₃ | ~0.9 | Triplet |

| Dimethyloctyl CH₃ (at C7) | ~0.85 | Doublet |

| Dimethyloctyl CH₃ (at C3) | ~0.87 | Doublet |

| Valerate & Dimethyloctyl -CH₂- | ~1.2-1.6 | Multiplet |

| Valerate -CH₂- (alpha to C=O) | ~2.2 | Triplet |

| Dimethyloctyl -OCH₂- | ~4.1 | Triplet |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for identification and structural confirmation. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₅H₃₀O₂) would be expected to show a molecular ion peak (M⁺) at m/z 242.40. nih.govchemspider.com However, for esters, this peak can often be weak or absent.

Fragmentation Pattern: The fragmentation of esters in EI-MS is typically predictable. Key fragmentation pathways for this compound would include:

McLafferty rearrangement: This would lead to a prominent peak corresponding to the protonated valeric acid at m/z 102.

Alpha-cleavage: Cleavage of the C-O bond would result in an acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85.

Loss of the alkoxy group: This would also generate the acylium ion at m/z 85.

Cleavage within the alkyl chain: Fragmentation of the 3,7-dimethyloctyl group would produce a series of hydrocarbon fragments, typically differing by 14 Da (-CH₂-). A prominent fragment from the loss of the valerate group would be the C₁₀H₂₁⁺ ion at m/z 141.

Expected Mass Fragments for this compound:

| m/z | Identity |

| 242 | [M]⁺ (Molecular Ion) |

| 141 | [C₁₀H₂₁]⁺ (Loss of valerate group) |

| 102 | [C₅H₁₀O₂]⁺ (McLafferty rearrangement product) |

| 85 | [C₅H₉O]⁺ (Acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent functional groups: the ester group and the saturated alkyl chains.

The most prominent absorption band is attributable to the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the molecular environment. Another key indicator of the ester group is the C-O stretching vibrations, which are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

The aliphatic nature of the 3,7-dimethyloctyl and valerate moieties gives rise to characteristic C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are observed in the 2960-2850 cm⁻¹ range. The corresponding bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2960-2850 | Strong |

| Ester C=O | Stretching | 1750-1735 | Strong |

| Alkyl C-H | Bending | 1470-1365 | Variable |

| Ester C-O | Stretching | 1300-1000 | Strong |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.gov For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique. In GC-MS, the gas chromatograph separates the volatile and semi-volatile components of a sample, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides information about the mass-to-charge ratio of the ionized compound and its fragments, which allows for highly specific and sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool, especially for less volatile compounds or for analyses requiring minimal sample preparation. joanneum.atresearchgate.net For long-chain esters, reverse-phase chromatography using a C18 column is often employed. joanneum.at The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification. nih.govchromatographyonline.com

Sample Preparation Strategies for Diverse Research Matrices

The goal of sample preparation is to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interfering substances and improving the sensitivity and selectivity of the analysis. The choice of sample preparation technique depends heavily on the nature of the matrix.

For liquid samples, such as beverages or biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. foodsafety.institutethermofisher.com SPE, in particular, offers advantages in terms of reduced solvent consumption and the potential for automation. chromatographyonline.com For solid or semi-solid matrices, such as food products or soils, techniques like solvent extraction, followed by a clean-up step, may be necessary. foodsafety.institute

For the analysis of volatile and semi-volatile compounds like flavor esters in food, solid-phase microextraction (SPME) is a solvent-free and sensitive technique. estanalytical.com SPME involves the use of a coated fiber that extracts and concentrates the analytes from the sample headspace or by direct immersion.

Method Validation and Quality Assurance in Analytical Research

Validation of an analytical method is essential to ensure that the results are reliable, reproducible, and fit for the intended purpose. iiste.orggavinpublishers.comwjarr.com Key validation parameters, as often guided by organizations like the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). wordpress.comscioninstruments.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Common Acceptance Criterion |

|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.995 |

| Accuracy (Recovery) | Typically 80-120% |

| Precision (RSD) | ≤ 15% (higher for lower concentrations) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Chemical Ecology and Interspecies Interactions Involving 3,7 Dimethyloctyl Valerate and Analogues Non Human Focus

Role as Semiochemicals in Non-Human Organisms

Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in the chemical ecology of various species. These compounds are broadly classified based on whether the interaction is intraspecific (between members of the same species) or interspecific (between different species).

Pheromonal Activity and Behavioral Responses (Non-Human)

While specific pheromonal activity for 3,7-dimethyloctyl valerate (B167501) is not extensively documented in publicly available research, studies on structurally similar compounds, particularly terpene esters, indicate their significant role as sex pheromones in certain insect orders, notably the Coleoptera (beetles). For instance, various geranyl and (E,E)-farnesyl esters are recognized as major components of the natural sex pheromones of click beetles belonging to the genus Agriotes. nih.gov The behavioral responses elicited by these pheromones are critical for mate location and successful reproduction. In field trapping experiments, synthetic versions of these terpene esters have been used to attract male click beetles, demonstrating their potent chemo-attractive properties. The specific blend of these esters can be highly species-specific, ensuring reproductive isolation.

Kairomonal and Allomonal Functions in Ecological Systems

Beyond intraspecific communication, esters like 3,7-dimethyloctyl valerate and its analogues can function in interspecific interactions as kairomones or allomones.

Kairomones are semiochemicals that benefit the receiver but not the emitter. For example, a pheromone released by a herbivorous insect to attract mates could be intercepted by a predator or parasitoid, which then uses it as a kairomone to locate its prey. While specific instances involving this compound are not detailed in current literature, the principle is well-established in chemical ecology. The volatile nature of many esters makes them ideal candidates for such eavesdropping by natural enemies.

Allomones , conversely, benefit the emitter while having a neutral or negative effect on the receiver. Plants, for instance, produce a vast array of secondary metabolites that can act as allomones to deter herbivores. Some of these compounds can be esters. Terpenoids, the building blocks of many fragrant esters, can be released by plants in response to insect attack, serving to attract predators or parasitoids of the herbivores, thus acting as an indirect defense mechanism. nih.gov These volatile organic compounds can also have a direct repellent effect on herbivorous insects. nih.gov

Mechanistic Studies of Interactions with Biological Barriers (Non-Human Models)

The lipophilic nature of esters like this compound governs their interaction with biological barriers such as the insect cuticle and cell membranes.

Permeation Studies in Non-Human Tissues (e.g., Insect Cuticle, Animal Skin Models)

The insect cuticle is a complex, multi-layered structure that provides physical protection and prevents desiccation. It is also a primary barrier to the entry of foreign substances. For a contact pheromone or an insecticide to be effective, it must be able to penetrate this barrier. The cuticular hydrocarbons (CHCs) that cover the exoskeleton of insects are non-polar and form a waxy layer. nih.gov Compounds with a similar lipophilic character, such as long-chain esters, are more likely to be soluble in this layer and thus permeate the cuticle.

While direct permeation studies on this compound are scarce, the principles of passive diffusion suggest that its permeation would be influenced by factors such as its partition coefficient, molecular size, and the specific composition of the insect cuticle.

Influence on Membrane Fluidity and Barrier Integrity (In Vitro/Non-Human)

Biological membranes are fundamental to cellular function, and their fluidity is critical for processes such as signal transduction and transport. Lipophilic compounds can intercalate into the lipid bilayer of cell membranes, altering their physical properties. An increase or decrease in membrane fluidity can have significant consequences for the cell.

Structure-Activity Relationship (SAR) Studies for Biological Effects in Non-Human Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. In the context of semiochemicals, SAR studies can help to identify the key structural features required for a molecule to elicit a specific behavioral response.

For terpene esters acting as pheromones in Agriotes click beetles, research has established a relationship between the biological activity of sex attractants and their chemical structure. nih.gov The activity of these pheromones is influenced by the geometry of the double bonds in the terpene moiety and the length of the fatty acid chain. For example, isomeric forms of the terpene esters can act as inhibitors or synergists, modifying the attractiveness of the primary pheromone component. This highlights the high degree of specificity in the chemoreceptors of these insects.

Environmental Distribution and Degradation of 3,7 Dimethyloctyl Valerate

Environmental Pathways and Fate in Terrestrial and Aquatic Systems

Specific studies detailing the environmental distribution and fate of 3,7-Dimethyloctyl valerate (B167501) in soil and water are not available in current scientific literature. However, its environmental behavior can be inferred from its chemical structure as a long-chain aliphatic ester.

Esters of this nature are generally characterized by low water solubility and a tendency to be hydrophobic. This suggests that if released into the environment, 3,7-Dimethyloctyl valerate would not persist in the water column in significant concentrations. Instead, it would be expected to partition from the aqueous phase to organic matter. In terrestrial environments, this would lead to its adsorption onto soil particles. In aquatic systems, the compound would likely bind to suspended solids and eventually accumulate in the sediment. This behavior is common for hydrophobic organic compounds.

The transport of this compound within these systems would therefore be limited by its strong association with solid phases. Leaching through the soil profile into groundwater would be unlikely. Similarly, in rivers and lakes, its movement would be primarily associated with sediment transport.

Biodegradation Studies in Microbial Communities

There are no specific biodegradation studies published for this compound. However, the general principles of ester biodegradation are well-established. The primary pathway for the microbial breakdown of esters is enzymatic hydrolysis, where microorganisms produce esterase enzymes that cleave the ester bond. This reaction breaks the molecule into its constituent alcohol (3,7-dimethyloctanol) and carboxylic acid (valeric acid). These smaller molecules can then be further metabolized by microorganisms as sources of carbon and energy.

The structure of this compound presents features that may influence its biodegradability:

Ester Bond: The ester linkage is a common functional group in nature and is susceptible to microbial attack.

Branched Alcohol Chain: The alcohol portion of the molecule, 3,7-dimethyloctanol, is a branched-chain structure. Some research on other alkyl esters has indicated that branching in the alcohol or acid moiety can influence the rate of biodegradation. nih.govresearchgate.net Specifically, studies on anaerobic biodegradation of esters in marine sediments have suggested that branched structures might slow down the degradation process compared to their linear counterparts. nih.govresearchgate.net

Terpenoid-like Structure: The 3,7-dimethyloctyl group is structurally related to acyclic monoterpenoids like citronellol. A variety of microorganisms, including bacteria of the Pseudomonas genus and various fungi, are known to degrade terpenes and terpenoids. frontiersin.orgcabidigitallibrary.orgdtic.mil These organisms possess enzymatic pathways to oxidize and break down such carbon skeletons. frontiersin.orgdtic.mil This suggests that microbial communities capable of degrading the alcohol portion of this compound likely exist in the environment.

Due to the absence of empirical data for this compound, no quantitative data on its biodegradation rates or half-life in various environmental compartments can be presented.

Interactive Data Table: General Factors Influencing Ester Biodegradation Because no specific data exists for this compound, the following table outlines general factors known to influence the biodegradation of esters in the environment.

| Factor | Influence on Biodegradation Rate | Rationale |

| Chemical Structure | Variable | Linear chains often degrade faster than highly branched chains. nih.gov The presence of functional groups that microorganisms can metabolize is key. |

| Water Solubility | Generally, higher solubility increases bioavailability | Compounds must be accessible to microbial enzymes, which often function in an aqueous environment. |

| Temperature | Increases with temperature (to an optimum) | Microbial activity and enzyme kinetics are temperature-dependent. |

| pH | Optimal range exists | Affects both microbial viability and the stability of the ester bond (chemical hydrolysis). |

| Oxygen Availability | Pathway dependent | Aerobic degradation is often faster and more complete, but anaerobic degradation pathways exist for many esters. |

| Microbial Community | Essential | The presence of microorganisms with the appropriate esterase enzymes and metabolic pathways is required. |

Future Research Directions and Emerging Methodologies

Integration of Omics Technologies in Ester Research

The application of "omics" technologies, such as genomics, transcriptomics, and metabolomics, is revolutionizing the study of esters. These high-throughput approaches provide a holistic view of the biological systems involved in ester production and regulation.

Genomics and Transcriptomics: The genetic basis of ester biosynthesis is a key area of investigation. In organisms like Saccharomyces cerevisiae, genes encoding alcohol acetyltransferases (AATs), such as ATF1 and ATF2, are crucial for the production of acetate (B1210297) esters. mdpi.comresearchgate.net Genomic and transcriptomic analyses of various industrial yeast strains have revealed significant diversity in ester production profiles, although direct correlation between the primary sequence of AATs and ester profiles is not always evident. frontiersin.org Dynamic genome-scale metabolic modeling of S. cerevisiae has further elucidated that acetate ester formation is dependent on intracellular levels of acetyl-CoA/CoA. csic.es In plants, transcriptomics helps identify genes involved in the biosynthesis of complex esters like triterpene esters, which play roles in plant defense and other biological functions. nih.gov The use of single-cell RNA sequencing (scRNA-seq) has proven powerful in identifying genes involved in the biosynthesis of complex metabolites, overcoming challenges posed by traditional bulk RNA-sequencing. plantae.org

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample and is a powerful tool for characterizing the volatile profiles of food and beverages where esters are key aroma contributors. nih.govoup.com Mass spectrometry-based metabolomics can be used to create metabolic fingerprints or profiles to identify biomarkers related to specific flavors or processing conditions. nih.gov For instance, in table grapes, metabolomic profiling has shown significant variation in ester and terpene compositions across different cultivars, contributing to their distinct aromas. oup.com This approach allows for the comparison of metabolite profiles between different samples, providing insights into the biochemical pathways leading to ester formation. nih.govebrary.net

| Omics Technology | Application in Ester Research | Key Findings |

| Genomics | Identification of genes responsible for ester biosynthesis in microorganisms and plants. | Discovery of alcohol acetyltransferase (AAT) gene families (e.g., ATF1, EAT family) in yeast. mdpi.comfrontiersin.org |

| Transcriptomics | Studying the expression levels of ester-related genes under different conditions. | Uncovering regulatory networks that control ester production during fermentation. mdpi.com |

| Metabolomics | Comprehensive profiling of volatile esters and their precursors in various matrices. | Linking specific ester profiles to the sensory characteristics of foods and beverages like wine and kombucha. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and functions of esters and the enzymes that synthesize them. These in silico methods provide insights at the atomic level that are often difficult to obtain through experimental techniques alone. taylorfrancis.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of molecules with their biological activity or physical properties. In the context of esters, QSAR can be used to predict sensory properties like flavor thresholds. researchgate.net For example, Holographic QSAR (HQSAR) has been used to develop robust models for predicting the biological activity of selected esters. nih.gov 3D-QSAR studies have also been employed to understand the interactions between flavor compounds, including esters, and proteins like β-lactoglobulin, revealing that binding is influenced by both hydrophobic interactions and hydrogen bonding. acs.org

Molecular Modeling of Enzyme-Substrate Interactions: Molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to study the interactions between ester-metabolizing enzymes (e.g., esterases, lipases) and their substrates. taylorfrancis.comnih.gov These simulations can reveal details of the catalytic mechanism and the factors that determine substrate specificity. taylorfrancis.com For instance, molecular modeling has been used to identify the active sites of esterases and to understand how mutations can alter their activity and stability. nih.govrsc.org This knowledge is crucial for the rational design of enzymes with improved properties for biocatalytic applications. rsc.org An extensive analysis of 145 microbial esterases combined with protein-ligand simulations helped identify a structural parameter to predict the promiscuity level of these enzymes from their sequence data with high accuracy. acs.org

| Computational Method | Application in Ester Research | Predicted Properties |

| QSAR | Predicting the sensory properties and biological activities of esters. | Flavor thresholds, bitterness, toxicity. researchgate.netnih.govrsc.org |

| Molecular Dynamics | Simulating the interaction between esters and enzymes. | Enzyme-substrate binding affinity, catalytic mechanisms. taylorfrancis.comrsc.org |

| Protein-Ligand Docking | Predicting the preferred binding orientation of an ester in an enzyme's active site. | Substrate specificity, potential for enzymatic conversion. acs.org |

Development of Novel Biocatalytic Systems for Ester Production

The demand for greener and more sustainable chemical processes has driven the development of novel biocatalytic systems for ester production. Enzymes, particularly lipases, are widely used as biocatalysts due to their high selectivity and ability to function under mild reaction conditions. mdpi.comresearchgate.netnih.gov

Immobilized Enzymes: A significant advancement in biocatalysis is the use of immobilized enzymes. mdpi.commdpi.comiaea.org Immobilization improves the stability and reusability of the enzyme, making the process more economically viable for industrial applications. mdpi.comiaea.org Lipases from various sources, such as Candida antarctica (often commercialized as Novozym® 435), have been successfully immobilized and used for the synthesis of a wide range of esters, from short-chain flavor esters to long-chain esters used in cosmetics and biofuels. mdpi.commdpi.comrsc.org The choice of support material and immobilization technique can significantly impact the performance of the biocatalyst. mdpi.comiaea.org

Solvent-Free Systems and Non-Conventional Media: To further enhance the green credentials of biocatalytic ester synthesis, researchers are exploring solvent-free reaction systems. mdpi.comrsc.org In these systems, one of the substrates may act as the solvent, reducing the environmental impact and simplifying downstream processing. rsc.org The enzymatic synthesis of formate (B1220265) esters has been optimized in solvent-free conditions using immobilized lipase. nih.gov Additionally, the use of non-conventional media, such as ionic liquids, is being investigated to improve substrate solubility and reaction yields. researchgate.netnih.govmdpi.com

Novel Biocatalysts: The search for novel biocatalysts with improved properties continues. This includes enzymes from newly discovered microorganisms and engineered enzymes with enhanced stability, activity, and specificity. chemeurope.comresearchgate.net For example, lipases from Aspergillus terreus have shown the ability to catalyze the esterification of a range of fatty acids with different alcohols. scispace.com Photobiocatalysts, such as cyanobacteria, are also being explored for enantioselective ester hydrolysis, offering a sustainable approach that utilizes light energy. mdpi.com

| Biocatalytic System | Key Features | Examples of Synthesized Esters |

| Immobilized Lipases | Enhanced stability, reusability, ease of separation. mdpi.commdpi.com | Short-chain flavor esters (e.g., pentyl valerate), long-chain fatty acid esters. rsc.org |

| Solvent-Free Synthesis | Reduced environmental impact, simplified product purification. rsc.org | 2-ethylhexyl 2-methylhexanoate, octyl formate. mdpi.comnih.gov |

| Novel Biocatalysts | Unique specificities, improved performance under industrial conditions. chemeurope.com | Sorbitol 1(6)-monostearate, ascorbyl esters. researchgate.netscispace.com |

Advanced Analytical Platforms for Trace Analysis and Metabolomics

The accurate detection and quantification of esters, which are often present at trace levels, is crucial for quality control and research in various fields, including the food, beverage, and fragrance industries. Advanced analytical platforms provide the necessary sensitivity and selectivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains the gold standard for the analysis of volatile and semi-volatile compounds like esters. nih.govmdpi.comresearchgate.net The coupling of gas chromatography for separation with mass spectrometry for identification and quantification allows for the analysis of complex mixtures. mdpi.comresearchgate.net Different sample preparation techniques are employed to isolate and concentrate volatiles prior to GC-MS analysis, with headspace solid-phase microextraction (HS-SPME) being a widely used, simple, and rapid method. oup.comebrary.netnih.gov

Multidimensional Chromatography and High-Resolution Mass Spectrometry: For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers enhanced separation power and sensitivity. mdpi.com This technique provides a more detailed fingerprint of the volatile profile. oup.com High-resolution mass spectrometry is also crucial for the accurate identification of unknown esters and for distinguishing between isomers. nih.gov

Emerging Techniques for Trace Analysis: The need to detect ever-lower concentrations of volatile compounds has led to the development of advanced extraction and enrichment techniques. chromatographyonline.com These methods are particularly important for analyzing trace contaminants that may migrate from packaging into foodstuffs. chromatographyonline.com Furthermore, the development of robust analytical methodologies using liquid chromatography-mass spectrometry (LC-MS) is contributing to the study of less volatile ester species, such as fatty acid esters of hydroxy fatty acids (FAHFAs), in biological samples. nih.gov

| Analytical Platform | Principle | Application in Ester Analysis |

| HS-SPME-GC-MS | Headspace solid-phase microextraction for volatile extraction, followed by GC separation and MS detection. nih.gov | Routine analysis of aroma profiles in food and beverages, such as wine and spirits. mdpi.comresearchgate.net |

| GCxGC-ToF-MS | Comprehensive two-dimensional gas chromatography for enhanced separation, coupled with high-speed mass spectrometry. mdpi.comoup.com | In-depth profiling of complex volatile mixtures in research applications. |

| LC-MS/MS | Liquid chromatography for separation of less volatile compounds, coupled with tandem mass spectrometry. nih.gov | Analysis of larger, non-volatile esters in biological matrices. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.